molecular formula C14H12F2O5S2 B2469410 2-Fluoro-1-(2-fluoro-4-methanesulfonylphenoxy)-4-methanesulfonylbenzene CAS No. 2055119-40-7

2-Fluoro-1-(2-fluoro-4-methanesulfonylphenoxy)-4-methanesulfonylbenzene

Cat. No.: B2469410
CAS No.: 2055119-40-7
M. Wt: 362.36
InChI Key: RIRGECISYIIKIA-UHFFFAOYSA-N
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Description

2-Fluoro-1-(2-fluoro-4-methanesulfonylphenoxy)-4-methanesulfonylbenzene is an organic compound characterized by the presence of fluorine and methanesulfonyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(2-fluoro-4-methanesulfonylphenoxy)-4-methanesulfonylbenzene typically involves multiple steps, starting from commercially available precursors. The process may include:

    Halogenation: Introduction of fluorine atoms to the benzene ring.

    Sulfonation: Addition of methanesulfonyl groups to the benzene ring.

    Etherification: Formation of the phenoxy linkage between the benzene rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(2-fluoro-4-methanesulfonylphenoxy)-4-methanesulfonylbenzene can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfoxides.

Scientific Research Applications

2-Fluoro-1-(2-fluoro-4-methanesulfonylphenoxy)-4-methanesulfonylbenzene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(2-fluoro-4-methanesulfonylphenoxy)-4-methanesulfonylbenzene involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Processes: Influence cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methanesulfonyl-1-methoxybenzene
  • 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Properties

IUPAC Name

2-fluoro-1-(2-fluoro-4-methylsulfonylphenoxy)-4-methylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O5S2/c1-22(17,18)9-3-5-13(11(15)7-9)21-14-6-4-10(8-12(14)16)23(2,19)20/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRGECISYIIKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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